

# Butyraldehyde: A Technical Guide for Researchers

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An In-depth Examination of the Chemical Properties, Synthesis, and Biological Interactions of Butanal

### Introduction

Butyraldehyde, systematically known as butanal, is an organic compound with the chemical formula C<sub>4</sub>H<sub>8</sub>O.[1][2][3] It is a four-carbon aldehyde consisting of a butane derivative with a formyl group at the terminal position.[3] This colorless, flammable liquid possesses a pungent, characteristic odor.[1][4] Butyraldehyde is a significant intermediate in the chemical industry, primarily used in the production of plasticizers, synthetic resins, rubber vulcanization accelerators, solvents, and various other organic compounds.[5][6][7][8] Its role as a precursor in the synthesis of pharmaceuticals and agrochemicals also makes it a molecule of high interest to researchers in drug development.[8][9] This guide provides a comprehensive technical overview of butyraldehyde, focusing on its chemical structure, properties, synthesis protocols, and analytical characterization.

## **Chemical Formula and Structure**

The chemical formula for **butyraldehyde** is  $C_4H_8O.[1][2][3]$  Its linear formula is  $CH_3(CH_2)_2CHO.[10][11]$  The structure features a four-carbon chain with a carbonyl group (C=O) at the end, defining it as an aldehyde.

IUPAC Name: Butanal[10][12][13] CAS Number: 123-72-8[1][2][10]



## **Physicochemical Properties**

A summary of the key physicochemical properties of **butyraldehyde** is presented in the table below.

Property	Value	Reference
Molecular Weight	72.11 g/mol	[1][2][10]
Appearance	Clear, colorless liquid	[1][4][10]
Odor	Pungent, aldehyde-like	[1][4][10]
Density	0.8016 g/mL at 20°C	[10]
Boiling Point	74.8 °C	[1][10]
Melting Point	-96 °C	[1][10]
Flash Point	-7 °C (19 °F) (closed cup)	[1]
Solubility in Water	Approx. 7 g/100 mL at 20 °C	[10]
Refractive Index	~1.387 at 20°C	[1]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **butyraldehyde**. Below are the key spectral data.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **butyraldehyde** shows four distinct signals corresponding to the different proton environments in the molecule.[14]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.76	Triplet	1H	-CHO
~2.43	Quartet	2H	-CH2-CHO
~1.67	Sextet	2H	-CH2-CH2-CHO
~0.97	Triplet	3H	СНз-

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum of **butyraldehyde** displays four signals, confirming the presence of four unique carbon environments.[10]

Chemical Shift (δ) ppm	Assignment
~202.8	C=O
~45.8	-CH2-CHO
~15.7	-CH2-CH2-CHO
~13.7	СН3-

## **Infrared (IR) Spectroscopy**

The IR spectrum of **butyraldehyde** exhibits characteristic absorption bands for its functional groups. The most prominent is the strong C=O stretch of the aldehyde.[15]

Wavenumber (cm⁻¹)	Assignment
~2960, ~2870, ~2720	C-H stretch (alkyl and aldehyde)
~1730	C=O stretch (strong)
~1465	C-H bend (alkyl)

## **Mass Spectrometry**



The mass spectrum of **butyraldehyde** shows a molecular ion peak  $(M^+)$  at m/z = 72. Key fragmentation patterns are also observed.

m/z	Fragment
72	[CH3CH2CH2CHO]+ (Molecular Ion)
57	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
44	[CH2=CHOH]+ (Base Peak)
43	[CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup> or [CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
29	[CHO] <sup>+</sup> or [CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>

# Experimental Protocols Synthesis of Butyraldehyde via Oxidation of n-Butanol

A common laboratory-scale synthesis of **butyraldehyde** involves the oxidation of n-butanol.[1] [16] A detailed protocol is provided below.

#### Materials:

- n-Butanol
- Sodium dichromate (Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) or Potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Water
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Distillation apparatus

#### Procedure:

 Prepare an oxidizing solution by carefully dissolving sodium dichromate in water and then slowly adding concentrated sulfuric acid while cooling the mixture.[1]



- Place n-butanol in a round-bottom flask equipped with a dropping funnel and a distillation head connected to a condenser.[1]
- Gently heat the n-butanol to its boiling point.
- Slowly add the oxidizing solution from the dropping funnel. The **butyraldehyde** formed will distill over as it is produced, preventing its further oxidation to butyric acid. The temperature at the distillation head should be maintained below 85-90°C.[1][4]
- Collect the distillate, which will be a two-phase mixture of butyraldehyde and water.
- Separate the organic layer using a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purify the crude butyraldehyde by fractional distillation, collecting the fraction that boils at approximately 75°C.[1]



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**Caption:** Experimental workflow for the synthesis and purification of **butyraldehyde**.

# Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of **butyraldehyde**.



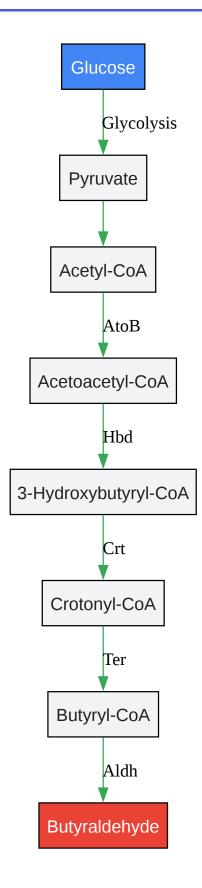
#### Protocol Outline:

- Sample Preparation: Dilute the sample containing **butyraldehyde** in a suitable solvent (e.g., methanol or dichloromethane). For aqueous samples, headspace analysis or derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) can be employed to enhance sensitivity and chromatographic performance.[17][18][19]
- GC Conditions:
  - o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.
  - Injector Temperature: 200-250 °C.
  - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate butyraldehyde from other volatile components.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 20-200.
- Data Analysis: Identify butyraldehyde by its retention time and the fragmentation pattern in
  its mass spectrum. Quantification can be performed using a calibration curve prepared with
  butyraldehyde standards.

## **Biological Significance and Toxicity**

**Butyraldehyde** is a metabolite in some biological systems. For instance, engineered E. coli can be used to produce **butyraldehyde** from glucose through a synthetic metabolic pathway.[5] [20] This involves a series of enzymatic reactions converting glucose to butyryl-CoA, which is then reduced to **butyraldehyde**.





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Caption: Engineered metabolic pathway for butyraldehyde production in E. coli.



In terms of toxicity, **butyraldehyde** is considered to have low acute toxicity.[13] However, it is an irritant to the skin, eyes, and respiratory tract.[2][13] Long-term inhalation exposure to high concentrations of **butyraldehyde** has been shown to be carcinogenic in rats, leading to an increased incidence of squamous cell carcinoma of the nasal cavity.[12][21]

### Conclusion

**Butyraldehyde** is a versatile and important chemical with significant applications in industry and research. Its synthesis and purification can be readily achieved in a laboratory setting. A thorough understanding of its physicochemical properties and spectroscopic data is essential for its proper handling, characterization, and utilization in further research, including as a building block in the development of new pharmaceuticals and other advanced materials. Researchers should be mindful of its irritant properties and potential for carcinogenicity at high concentrations and take appropriate safety precautions.

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